molecular formula C27H30N4O3S B295724 6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Número de catálogo: B295724
Peso molecular: 490.6 g/mol
Clave InChI: ZCUQTIBULDYJQG-WLKIOIGBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TDZD-8 is a member of the thiadiazolidinone family of compounds, which have been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

Mecanismo De Acción

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its biological effects by inhibiting glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and prevents its phosphorylation, thereby inhibiting its activity. This leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer, this compound inhibits cell proliferation and induces apoptosis by regulating the expression of various genes involved in cell cycle progression and apoptosis. In diabetes, this compound improves insulin sensitivity by activating the insulin signaling pathway and increasing glucose uptake. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce beta-amyloid peptides. In inflammatory diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB signaling pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is a non-specific inhibitor that can also inhibit other kinases besides GSK-3. It has poor solubility in water and requires the use of organic solvents for in vitro experiments.

Direcciones Futuras

There are several future directions for 6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one research. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another area of interest is the evaluation of this compound in combination with other drugs for the treatment of cancer, diabetes, and Alzheimer's disease. Finally, the development of this compound analogs with improved solubility and bioavailability is also an area of interest for future research.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of GSK-3, a key regulator of various cellular processes. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of more potent and selective GSK-3 inhibitors and the evaluation of this compound in combination with other drugs for the treatment of various diseases.

Métodos De Síntesis

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be synthesized using a modified version of the method described by Bain et al. (2003). The synthesis involves the reaction of 2-(4-sec-butylphenoxy)ethanol with 4-formylbenzoic acid, followed by the reaction of the resulting aldehyde with 2-propyl-4,5-dihydrothiazole-4-carboxylic acid. The final step involves the reaction of the resulting thiadiazolidinone with 2-amino-5-nitropyrimidine to yield this compound.

Aplicaciones Científicas De Investigación

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.

Propiedades

Fórmula molecular

C27H30N4O3S

Peso molecular

490.6 g/mol

Nombre IUPAC

(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O3S/c1-4-6-24-30-31-25(28)23(26(32)29-27(31)35-24)17-19-7-11-21(12-8-19)33-15-16-34-22-13-9-20(10-14-22)18(3)5-2/h7-14,17-18,28H,4-6,15-16H2,1-3H3/b23-17-,28-25?

Clave InChI

ZCUQTIBULDYJQG-WLKIOIGBSA-N

SMILES isomérico

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

SMILES canónico

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.